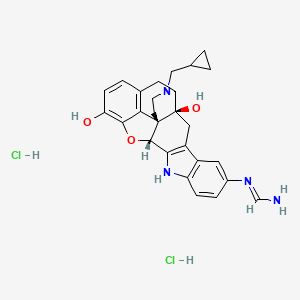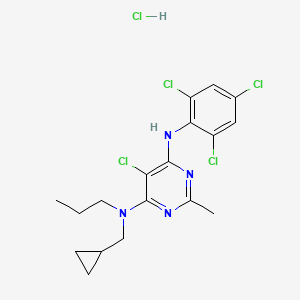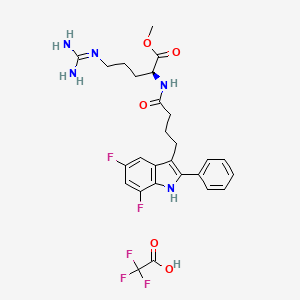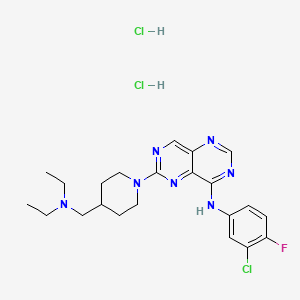
MitoPY1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitochondria peroxy yellow 1, commonly known as MitoPY1, is a small-molecule fluorescent probe designed to selectively track to the mitochondria of live biological specimens. It responds to local fluxes of hydrogen peroxide by a turn-on fluorescence enhancement. This compound is particularly useful for imaging hydrogen peroxide within the mitochondria of living cells, making it a valuable tool in biological and medical research .
Mécanisme D'action
- Role : It responds to local H₂O₂ flux by enhancing fluorescence. Importantly, it specifically detects H₂O₂ rather than competing reactive oxygen species (ROS) within the mitochondria .
- Upon exposure to H₂O₂, the boronate moiety undergoes oxidation, converting it into a phenol. This change leads to fluorescence enhancement, allowing visualization of mitochondrial H₂O₂ levels .
- Downstream effects include insights into redox homeostasis and signaling cascades mediated by H₂O₂ .
- Impact on Bioavailability : MitoPY1’s selectivity for mitochondria ensures efficient detection of mitochondrial H₂O₂ .
- Cellular Effects : By visualizing H₂O₂ dynamics, researchers can study its role in disease and aging .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
MitoPY1 interacts with hydrogen peroxide (H2O2), a reactive oxygen species (ROS) produced within the mitochondria . The interaction is selective, with this compound responding to H2O2 over other ROS . This selectivity is achieved through the use of a boronate-based molecular switch .
Cellular Effects
This compound has been demonstrated to function in a variety of diverse cell types . It can be used to measure mitochondrial H2O2 levels in both cell culture and tissue models . By visualizing H2O2 in the mitochondria of living cells, this compound can provide insights into cellular processes influenced by ROS .
Molecular Mechanism
The mechanism of action of this compound involves the chemoselective and biocompatible oxidation of boronates into phenols . This reaction is triggered by the presence of H2O2, leading to a turn-on fluorescence enhancement that allows the visualization of H2O2 within the mitochondria .
Temporal Effects in Laboratory Settings
The preparation of this compound is anticipated to take 7–10 days, and assays involving microscopy of cultured mammalian cells can be performed in 1–2 days . Over time, this compound allows for the continuous monitoring of H2O2 levels within the mitochondria, providing insights into the temporal dynamics of ROS in living cells .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, the probe has been used in tissue models to measure mitochondrial H2O2 levels
Metabolic Pathways
This compound is involved in the detection of H2O2, a byproduct of the mitochondrial electron transport chain . By responding to H2O2, this compound can provide insights into the metabolic processes within the mitochondria that lead to the production of ROS .
Transport and Distribution
This compound selectively tracks to the mitochondria of live biological specimens . This is achieved through the use of a triphenylphosphonium targeting group, which takes advantage of the organelle-specific proton gradient to localize this compound within the mitochondria .
Subcellular Localization
The subcellular localization of this compound is within the mitochondria . The probe’s triphenylphosphonium targeting group directs it to this specific organelle, allowing for the selective visualization of mitochondrial H2O2 .
Méthodes De Préparation
The synthesis of MitoPY1 involves several steps and typically takes about 7-10 days. The compound is a bifunctional molecule that combines a boronate-masked xanthene fluorophore scaffold for selective hydrogen peroxide detection and a triphenylphosphonium targeting group for mitochondrial localization. The preparation process includes the following steps :
Synthesis of the Boronate-Masked Xanthene Fluorophore: This involves the reaction of a xanthene derivative with a boronic acid or boronate ester to form the boronate-masked fluorophore.
Attachment of the Triphenylphosphonium Group: The triphenylphosphonium group is attached to the boronate-masked fluorophore through a series of coupling reactions.
Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.
Analyse Des Réactions Chimiques
MitoPY1 undergoes several types of chemical reactions, primarily involving oxidation. The key reactions include :
Oxidation: The boronate group in this compound is selectively oxidized by hydrogen peroxide to form a phenol, resulting in a fluorescence turn-on response.
Fluorescence Enhancement: The oxidation of the boronate group leads to the release of the xanthene fluorophore, which emits fluorescence upon excitation.
Common reagents and conditions used in these reactions include hydrogen peroxide as the oxidizing agent and physiological conditions (pH 7.4, 37°C) to mimic the cellular environment. The major product formed from these reactions is the fluorescent xanthene derivative.
Applications De Recherche Scientifique
MitoPY1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine :
Imaging Hydrogen Peroxide in Mitochondria: this compound is used to visualize and measure hydrogen peroxide levels in the mitochondria of living cells. This is crucial for studying the role of reactive oxygen species in cellular signaling and oxidative stress.
Parkinson’s Disease Research: this compound has been used to detect local increases in hydrogen peroxide in an in vitro model of Parkinson’s Disease, providing insights into the disease’s pathology.
Confocal Microscopy: The compound is widely used in confocal microscopy to image mitochondrial hydrogen peroxide in live cells, aiding in the study of mitochondrial function and dysfunction.
Comparaison Avec Des Composés Similaires
MitoPY1 is unique in its ability to selectively image hydrogen peroxide within the mitochondria of living cells. Similar compounds include other boronate-based fluorescent probes and protein-based fluorescent sensors :
Boronate-Based Probes: These probes, like this compound, use the chemoselective oxidation of boronates to phenols to detect hydrogen peroxide. Examples include PF1 and PF6.
Protein-Based Fluorescent Sensors: These sensors use genetically encoded proteins to detect hydrogen peroxide. Examples include HyPer and roGFP2-Orp1.
This compound stands out due to its high selectivity for hydrogen peroxide over other reactive oxygen species and its ability to target the mitochondria specifically.
Propriétés
IUPAC Name |
4-[4-[3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl]piperazin-1-yl]butyl-triphenylphosphanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H53BN2O5P.HI/c1-50(2)51(3,4)60-53(59-50)38-26-28-45-47(36-38)57-48-37-39(27-29-46(48)52(45)44-25-15-14-24-43(44)49(56)58-52)55-33-31-54(32-34-55)30-16-17-35-61(40-18-8-5-9-19-40,41-20-10-6-11-21-41)42-22-12-7-13-23-42;/h5-15,18-29,36-37H,16-17,30-35H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCULDYUUMFAD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCN(CC6)CCCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1C(=O)O4.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H53BIN2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)




![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)



